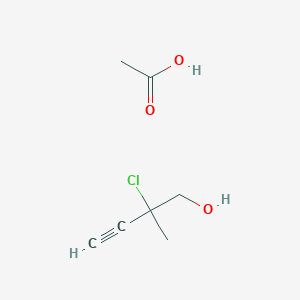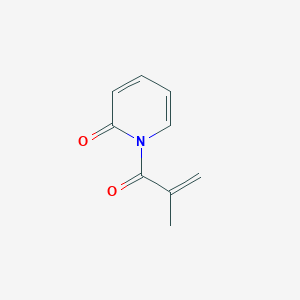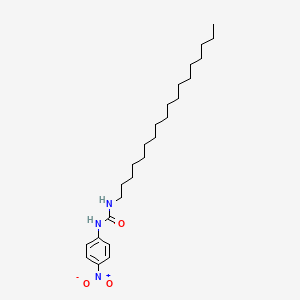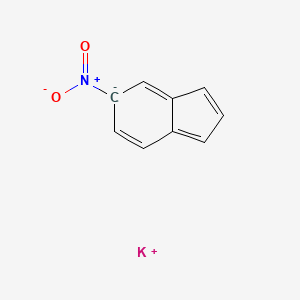![molecular formula C25H36ClN3O2 B14289459 3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 118044-58-9](/img/structure/B14289459.png)
3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride is a chemical compound with a complex structure.
Preparation Methods
The synthesis of N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride involves multiple steps. The synthetic route typically includes the reaction of benzyl chloride with pyridine derivatives, followed by the introduction of the decylamino group and the carboxamide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide,chloride involves
Properties
CAS No. |
118044-58-9 |
|---|---|
Molecular Formula |
C25H36ClN3O2 |
Molecular Weight |
446.0 g/mol |
IUPAC Name |
N-benzyl-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C25H35N3O2.ClH/c1-2-3-4-5-6-7-8-12-17-26-24(29)21-28-18-13-16-23(20-28)25(30)27-19-22-14-10-9-11-15-22;/h9-11,13-16,18,20H,2-8,12,17,19,21H2,1H3,(H-,26,27,29,30);1H |
InChI Key |
QOXBZYXDMLWXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)



![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)

